6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide 6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20061331
InChI: InChI=1S/C21H17N3O5S2/c1-2-13-3-8-18-16(11-13)17(25)12-19(29-18)20(26)23-14-4-6-15(7-5-14)31(27,28)24-21-22-9-10-30-21/h3-12H,2H2,1H3,(H,22,24)(H,23,26)
SMILES:
Molecular Formula: C21H17N3O5S2
Molecular Weight: 455.5 g/mol

6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC20061331

Molecular Formula: C21H17N3O5S2

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide -

Specification

Molecular Formula C21H17N3O5S2
Molecular Weight 455.5 g/mol
IUPAC Name 6-ethyl-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide
Standard InChI InChI=1S/C21H17N3O5S2/c1-2-13-3-8-18-16(11-13)17(25)12-19(29-18)20(26)23-14-4-6-15(7-5-14)31(27,28)24-21-22-9-10-30-21/h3-12H,2H2,1H3,(H,22,24)(H,23,26)
Standard InChI Key UZCHERKWFNJRCM-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a chromene backbone (benzopyran-4-one) fused to a benzene ring, substituted with an ethyl group at position 6 and a carboxamide group at position 2. The phenylsulfonamide moiety at position 4 is further functionalized with a 1,3-thiazol-2-yl group . Key structural attributes include:

Structural ComponentRole
Chromene coreProvides planar aromaticity, enabling π-π stacking with biological targets .
Ethyl substituent (C6)Enhances lipophilicity, influencing membrane permeability.
Thiazole sulfonamide (C4)Introduces hydrogen-bonding and electrostatic interactions .
Carboxamide linker (C2)Facilitates binding to enzymatic active sites via dipole interactions .

Physicochemical Properties

Experimental data from PubChem and VulcanChem highlight the following properties :

  • Solubility: Limited aqueous solubility (logP ≈ 3.2), soluble in DMSO and DMF.

  • Stability: Degrades above 250°C; sensitive to prolonged UV exposure.

  • Spectral Data:

    • UV-Vis: λmax\lambda_{\text{max}} = 320 nm (chromene π→π* transition).

    • NMR: δ 7.8–8.2 ppm (aromatic protons), δ 2.5 ppm (ethyl CH2).

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Pechmann Condensation: Resorcinol and ethyl acetoacetate react under acidic conditions (FeCl3_3·6H2_2O) to form the chromene core .

  • Sulfonylation: The C4 position is functionalized using 4-aminophenylsulfonyl chloride, followed by coupling with 2-aminothiazole .

  • Carboxamide Formation: Reaction with chloroacetyl chloride introduces the C2 carboxamide group.

StepReagentsYieldConditions
1FeCl3_3·6H2_2O78%Toluene, reflux, 16 h
2SO2_2Cl2_2, Et3_3N65%DCM, 0°C, 2 h
3ClCOCH2_2Cl, DMAP62%THF, rt, 12 h

Purification and Characterization

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >95% purity. LC-MS confirms the molecular ion peak at m/z 456.1 [M+H]+^+.

Biological Significance and Mechanisms

Enzyme Inhibition

Chromene-thiazole hybrids exhibit nanomolar inhibition of aldose reductase (AKR1B10, Ki_i = 2.7 nM) and monoamine oxidase B (MAO-B, IC50_{50} = 0.93 μM) . The thiazole sulfonamide moiety binds to conserved cysteine residues (e.g., Cys172 in MAO-B), while the chromene core engages in hydrophobic interactions .

Anticancer Activity

In HT-29 colon cancer cells, the compound reduces 4-hydroxynonenal (4-HNE) metabolism by 80% at 0.8 μM, inducing apoptosis via ROS accumulation . Comparative studies show superior efficacy to 5-fluorouracil in xenograft models.

Comparative Analysis with Analogues

CompoundStructureActivity (IC50_{50})Target
6-Ethyl-4-oxo-N-[4-(thiazol-2-ylsulfamoyl)phenyl]Chromene-thiazole0.8 μM (4-HNE)AKR1B10
6-Chloro-4-oxo analogue Chlorine at C61.2 μM (MAO-B)Neuroprotection
6,8-Dimethyl derivativeMethyl groups at C6/C82.5 μM (Antifungal)CYP51

The ethyl substituent enhances membrane permeability compared to chloro/methyl analogues, while the thiazole sulfonamide improves target selectivity.

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

  • Target Validation: CRISPR-Cas9 knockout models to confirm AKR1B10/MAO-B specificity.

  • Derivatization: Introduce fluorinated groups to improve metabolic stability .

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